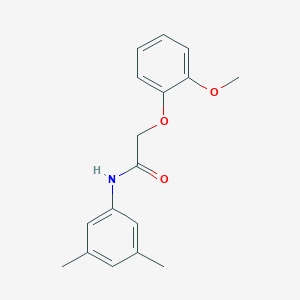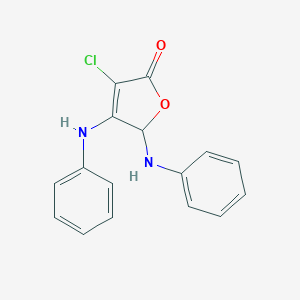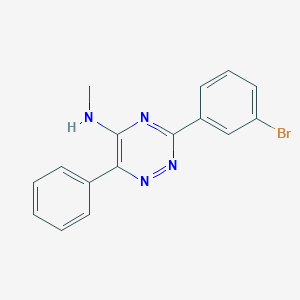![molecular formula C16H16ClNOS B259092 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as CBMA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzyl sulfide derivatives and has a molecular formula of C16H16ClNO2S.
作用机制
The exact mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, suggesting its potential use as an anti-inflammatory agent. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
未来方向
There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo. Finally, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide may have potential applications in the development of new drugs and therapies for various diseases.
合成方法
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of 4-methylphenylacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide in high yield and purity.
科学研究应用
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. It has been studied for its potential use in the treatment of cancer, inflammatory disorders, and bacterial infections. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
属性
产品名称 |
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C16H16ClNOS |
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)18-16(19)11-20-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI 键 |
OWXYDNMXONQDIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)


![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
